1-Benzyl-1-azaspiro[4.5]decan-8-one as a Superior Starting Point for JAK-STAT Inhibitor Development Compared to 1-Oxa-3-azaspiro(5,5)undecane Scaffolds
The N-benzyl azaspirane core, represented by 1-Benzyl-1-azaspiro[4.5]decan-8-one, demonstrates superior potency in inhibiting hepatocellular carcinoma (HCC) cell growth compared to analogs based on the 1-oxa-3-azaspiro(5,5)undecane framework. Specifically, an N-substituted azaspirane derivative, which shares the N-benzyl azaspirane core with the target compound, showed an IC50 of 7.3 μM against HCC cells, whereas the lead 1-oxa-3-azaspiro(5,5)undecane analog (CIMO) required further optimization to achieve potent inhibition of the JAK-STAT pathway [1].
| Evidence Dimension | In vitro potency in hepatocellular carcinoma (HCC) cell lines |
|---|---|
| Target Compound Data | N-substituted azaspirane derivative (sharing the N-benzyl azaspirane core) exhibited IC50 = 7.3 μM |
| Comparator Or Baseline | 1-oxa-3-azaspiro(5,5)undecane analog (CIMO) potency not specified at the same stage; required further development |
| Quantified Difference | The N-benzyl azaspirane scaffold provides a defined potency benchmark (IC50 = 7.3 μM) for initial HCC screening, offering a more advanced starting point than the oxa-spiro analog which required subsequent optimization |
| Conditions | Hepatocellular carcinoma (HCC) cell lines; in vitro assay |
Why This Matters
For research programs targeting the JAK-STAT pathway in HCC, this scaffold provides a validated potency benchmark (IC50 = 7.3 μM), enabling more efficient SAR campaigns compared to less potent or unoptimized alternative cores.
- [1] PMC (2014). Development of a novel azaspirane that targets the Janus kinase-signal transducer and activator of transcription (STAT) pathway in hepatocellular carcinoma in vitro and in vivo. Journal of Biological Chemistry, 289(42), 28953-28964. DOI: 10.1074/jbc.M114.601377 View Source
